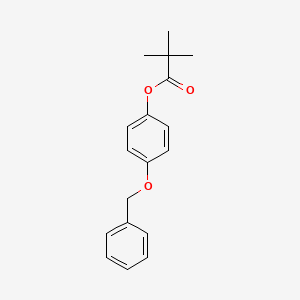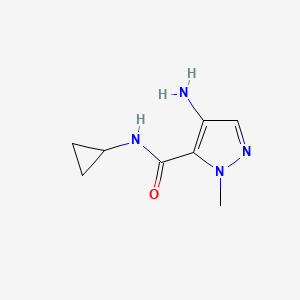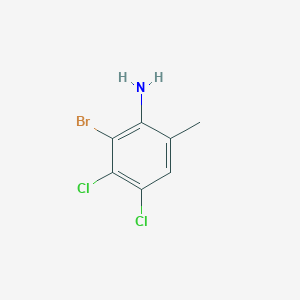
2-ブロモ-3,4-ジクロロ-6-メチルアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,4-dichloro-6-methylaniline is an organic compound with the molecular formula C7H6BrCl2N. It is a derivative of aniline, where the aromatic ring is substituted with bromine, chlorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The synthesis of 2-Bromo-3,4-dichloro-6-methylaniline can begin with the nitration of 2-bromo-3,4-dichlorotoluene to introduce a nitro group. This is followed by the reduction of the nitro group to an amine using reducing agents such as iron powder and hydrochloric acid.
Bromination: Another method involves the bromination of 3,4-dichloro-6-methylaniline using bromine in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods: Industrial production typically involves multi-step synthesis starting from readily available precursors. The process may include halogenation, nitration, and reduction steps under controlled conditions to ensure high yield and purity.
Types of Reactions:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the aromatic ring.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate can oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the nitro group to an amine.
Substitution: Nucleophiles like sodium methoxide can replace halogens under basic conditions.
Major Products:
Oxidation: 2-Bromo-3,4-dichloro-6-carboxyaniline.
Reduction: 2-Bromo-3,4-dichloro-6-methylaniline.
Substitution: 2-Methoxy-3,4-dichloro-6-methylaniline.
科学的研究の応用
2-Bromo-3,4-dichloro-6-methylaniline is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and inhibition.
Medicine: The compound is investigated for its potential pharmacological properties.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
作用機序
Target of Action
It’s known that similar compounds participate in palladium-catalyzed selective amination .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes at the molecular level. For instance, similar compounds like 2-Bromo-4-methylaniline participate in palladium-catalyzed selective amination of 3-bromoquinoline .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of biaryls, styrenes, and alkenes .
Result of Action
It’s known that similar compounds can yield products like 3-(2-bromo-4-methylphenylamino)quinoline .
類似化合物との比較
- 2-Bromo-4-methylaniline
- 3,4-Dichloroaniline
- 2,6-Dibromo-4-methylaniline
Comparison:
2-Bromo-4-methylaniline: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
3,4-Dichloroaniline: Lacks the bromine and methyl groups, affecting its overall reactivity and applications.
2,6-Dibromo-4-methylaniline:
2-Bromo-3,4-dichloro-6-methylaniline stands out due to its unique combination of substituents, which imparts distinct reactivity and makes it valuable for various applications in research and industry.
特性
IUPAC Name |
2-bromo-3,4-dichloro-6-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c1-3-2-4(9)6(10)5(8)7(3)11/h2H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKRERQLWUHRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
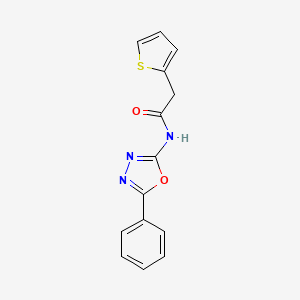
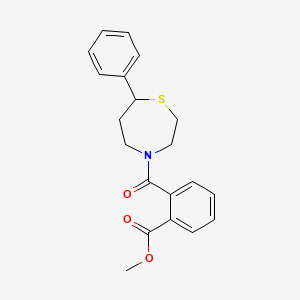
![1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one](/img/structure/B2453003.png)
![2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B2453005.png)
![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine](/img/structure/B2453006.png)
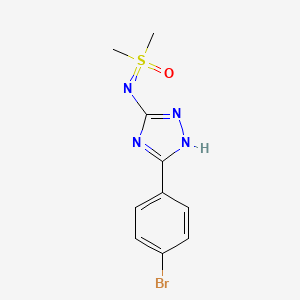
![4-cyano-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2453012.png)
![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2453013.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2453015.png)
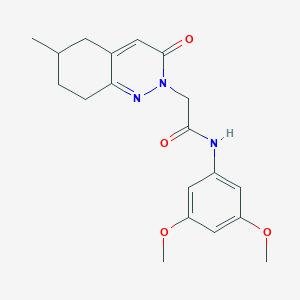
![methyl 2-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B2453018.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/new.no-structure.jpg)
